molecular formula C22H19BrN2O3S B2711294 4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-46-3

4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2711294
CAS No.: 893789-46-3
M. Wt: 471.37
InChI Key: KSFQPGCVKXGVNE-UHFFFAOYSA-N
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Description

The compound 4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a benzothiadiazine core fused with a benzene ring, substituted at the 4-position with a 3-bromobenzyl group and at the 2-position with a 3,5-dimethylphenyl moiety. The 1,1-dioxide sulfonyl group enhances electronic delocalization and stability, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFQPGCVKXGVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893789-46-3) is a complex heterocyclic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. This article reviews the existing literature on its biological activity, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19BrN2O3SC_{22}H_{19}BrN_{2}O_{3}S with a molecular weight of 471.4 g/mol. The structure features a thiadiazine ring fused with a benzene moiety and various substituents that enhance its chemical properties and biological efficacy.

PropertyValue
Molecular FormulaC22H19BrN2O3S
Molecular Weight471.4 g/mol
CAS Number893789-46-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include reactions of thiadiazine precursors with bromobenzyl and dimethylphenyl derivatives under controlled conditions. The synthesis process has been documented in various studies focusing on benzothiadiazine derivatives.

Biological Activity

Research indicates that benzothiadiazine derivatives exhibit a range of biological activities:

  • Anticonvulsant Activity : Some studies have shown that compounds similar to this thiadiazine derivative exhibit anticonvulsant effects comparable to standard drugs like diazepam .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Benzothiadiazine derivatives have been explored for their efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies indicate that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of related compounds:

  • A study highlighted the anticonvulsant properties of novel benzodiazepines that share structural similarities with this compound, demonstrating significant activity in animal models .
  • Another investigation into related benzothiadiazine derivatives found promising results in inhibiting certain cancer cell lines, suggesting potential applications in oncology .

The mechanism of action for compounds like this compound may involve interactions with specific biological targets such as neurotransmitter receptors or enzymes involved in inflammatory pathways. The presence of bromine and dimethyl groups can influence the compound's binding affinity and selectivity towards these targets.

Scientific Research Applications

PI3Kδ Inhibition

Recent studies have highlighted the compound's potential as a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. PI3Kδ plays a crucial role in immune responses and is a target for treating various inflammatory diseases and cancers. The compound has shown promising selectivity and potency in inhibiting PI3Kδ, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity

The compound's structure suggests it may interact with multiple biological targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. Further investigations are required to elucidate the mechanisms of action and efficacy in vivo .

Neuroprotective Effects

Some derivatives of benzo[e][1,2,4]thiadiazine compounds have been studied for neuroprotective effects against neurodegenerative diseases. The modulation of signaling pathways associated with oxidative stress and inflammation may contribute to the neuroprotective properties observed in preliminary studies .

Synthesis and Modification

The synthesis of 4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions that can be optimized for yield and purity. Modifications to the thiadiazine core can enhance biological activity or selectivity towards specific targets. For instance, substituting different aryl groups or functional groups can lead to compounds with improved pharmacokinetic properties .

Case Study 1: Inhibition of PI3Kδ

A study published in MDPI explored various derivatives of benzo[e][1,2,4]thiadiazine as selective inhibitors of PI3Kδ. The findings demonstrated that certain modifications significantly increased the selectivity and potency of these compounds against PI3Kδ compared to other isoforms like PI3Kα and PI3Kβ. This indicates potential for developing targeted therapies for conditions such as chronic lymphocytic leukemia and other lymphoproliferative disorders .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of benzo[e][1,2,4]thiadiazine derivatives, researchers reported that specific compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways. These findings support further exploration into the therapeutic applications of this class of compounds in oncology .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and analogues from the evidence:

Compound Name Core Structure Substituents Key Features
4-(3-Bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzo[e]thiadiazine 1,1-dioxide 4-(3-bromobenzyl), 2-(3,5-dimethylphenyl) Fused aromatic system; bromine at benzyl meta-position; steric bulk at C2
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) Thiazinane 1,1-dioxide 4-(4-bromo-3,5-dimethylphenoxy) Ether linkage; bromine at phenoxy para-position; smaller six-membered ring
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxide (8–11,14,17–20) Dithiazepine 1,1-dioxide Varied aryl/alkyl groups Seven-membered ring with two sulfur atoms; fused benzene
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (19) Thiadiazole 1,1-dioxide 2-benzoyl, 4-phenyl Five-membered thiadiazole core; ketone functionality

Key Observations :

  • Substituent Positioning : The 3-bromobenzyl group in the target compound may confer distinct electronic effects compared to the para-bromo substituent in compound 35, influencing reactivity in cross-coupling reactions (e.g., Suzuki) .
  • Steric Effects : The 3,5-dimethylphenyl group at C2 introduces steric hindrance, which could reduce rotational freedom compared to less bulky analogues like compound 35 .

Analysis :

  • The low yield of compound 36 (32%) highlights challenges in alkylating sterically hindered thiazinanes, suggesting similar difficulties may arise in modifying the target compound’s benzyl or dimethylphenyl groups .
  • Suzuki coupling (used for compound 40) could be applicable to the target compound’s bromobenzyl group, provided the core remains stable under palladium-catalyzed conditions .

Functional and Electronic Properties

  • Solubility and Stability: The 1,1-dioxide group in all compounds enhances solubility in polar solvents and resistance to oxidation compared to non-sulfonylated analogues .
  • Anticancer Potential: While benzo[f]dithiazepinones () show anticancer activity, the target compound’s benzo[e]thiadiazine core may exhibit different binding modes due to altered ring strain and electronic distribution .

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with precursor functionalization (e.g., bromination, alkylation) and cyclization. For example, similar thiadiazine derivatives are synthesized via condensation of aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions . Key intermediates are characterized using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .

Q. Which spectroscopic methods are critical for structural validation?

  • 1^1H/13^13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing aromatic vs. aliphatic protons) .
  • HRMS : Confirms molecular mass and fragmentation patterns .
  • X-ray diffraction : Resolves crystallographic conformation (e.g., boat/chair ring conformations, hydrogen-bonding networks) .
  • FT-IR : Identifies functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm1^{-1}) .

Q. How should researchers design experiments to study its physicochemical properties?

Use controlled experiments to measure solubility (in polar/nonpolar solvents), thermal stability (DSC/TGA), and photophysical properties (UV-Vis absorption/emission). For example, optical band gaps can be calculated from UV-Vis spectra (λonset\lambda_{\text{onset}}) .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during structural elucidation?

Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from dynamic conformational changes or impurities. Recrystallization (e.g., from methanol) followed by X-ray diffraction provides unambiguous confirmation, as demonstrated in resolving benzothiazepine vs. benzothiazinone structural ambiguities . Computational tools (DFT, molecular docking) can also predict stable conformers .

Q. What methodologies optimize reaction yields and purity for large-scale synthesis?

  • Catalyst screening : Use Lewis acids (e.g., AlCl3_3) or organocatalysts to enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Purification : Gradient column chromatography or recrystallization minimizes byproducts .

Q. How can mechanistic studies elucidate electrophilic substitution pathways?

Isotopic labeling (e.g., 18^{18}O in sulfone groups) or kinetic isotope effects (KIE) can track reaction pathways. For example, nitration or halogenation reactions on the 3,5-dimethylphenyl ring can be studied via LC-MS to identify regioselectivity .

Q. What experimental designs assess environmental fate and ecotoxicology?

Adopt frameworks like Project INCHEMBIOL:

  • Laboratory studies : Measure log PP (octanol-water partition coefficient) and hydrolysis rates .
  • Field simulations : Use microcosms to study biodegradation in soil/water systems .
  • Toxicity assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD guidelines .

Q. How do researchers evaluate biological activity and structure-activity relationships (SAR)?

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial).
  • SAR analysis : Compare with analogs (e.g., methoxy vs. bromo substituents) to identify pharmacophores .
  • Molecular dynamics : Simulate binding interactions (e.g., sulfone group’s role in target affinity) .

Methodological and Theoretical Considerations

Q. How can computational chemistry predict reactivity or bioactivity?

  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
  • QSAR models : Train algorithms on datasets of similar thiadiazines to forecast toxicity or potency .

Q. What strategies address reproducibility challenges in multi-step syntheses?

  • Detailed protocols : Specify reaction times, stoichiometry, and purification steps (e.g., “reflux for 48 hrs in dry ethanol saturated with HCl”) .
  • Batch consistency : Use quality control (QC) metrics like HPLC purity (>95%) and melting point ranges (±2°C) .

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